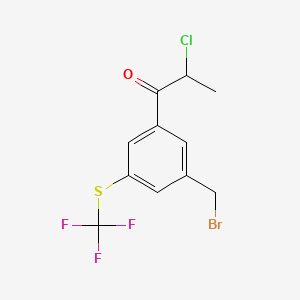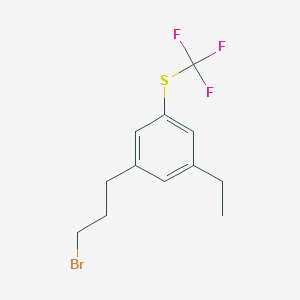
Ethyl (S)-piperidine-3-carboxylate tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-piperidine-3-carboxylate tartrate is a chemical compound that belongs to the class of piperidine carboxylates. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its potential use in the synthesis of other complex molecules and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-piperidine-3-carboxylate tartrate typically involves the esterification of (S)-piperidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl (S)-piperidine-3-carboxylate tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-piperidine-3-carboxylic acid.
Reduction: Formation of (S)-piperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Ethyl (S)-piperidine-3-carboxylate tartrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (S)-piperidine-3-carboxylate tartrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways.
類似化合物との比較
Ethyl (S)-piperidine-3-carboxylate tartrate can be compared with other similar compounds, such as:
Ethyl ®-piperidine-3-carboxylate: The enantiomer of the compound, which may have different biological activities.
Methyl (S)-piperidine-3-carboxylate: A similar ester with a methyl group instead of an ethyl group.
Ethyl (S)-pyrrolidine-3-carboxylate: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tartrate group, which can influence its reactivity and interactions in various chemical and biological systems.
特性
分子式 |
C12H21NO8 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m0./s1 |
InChIキー |
HHPGQKZOPPDLNH-FJXQXJEOSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


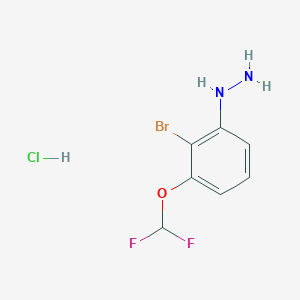
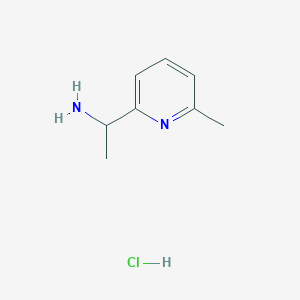
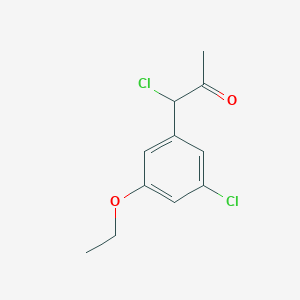
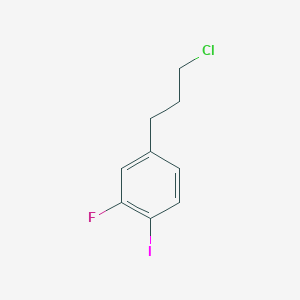
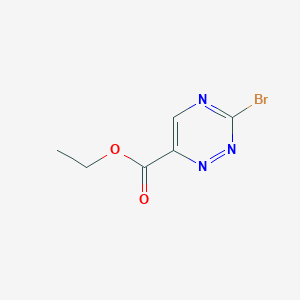
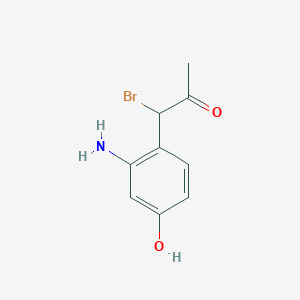
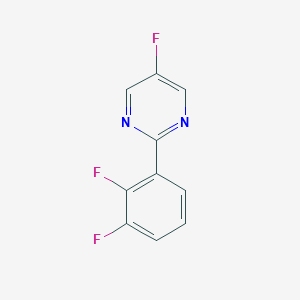
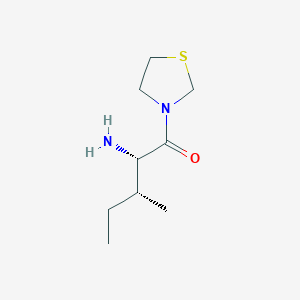
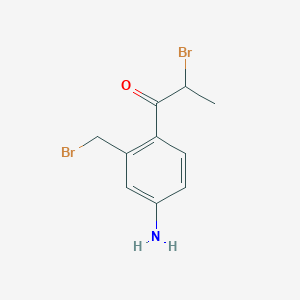
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
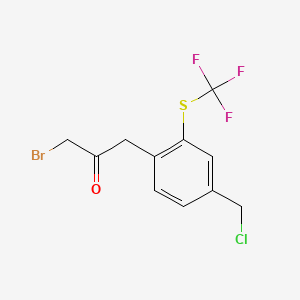
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
